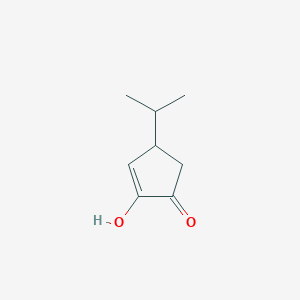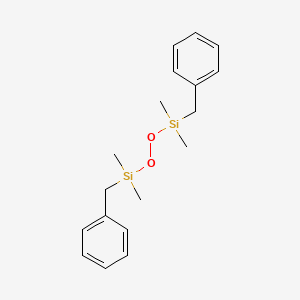
Benzyldimethylsilyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethylsilyl peroxide is an organosilicon compound characterized by the presence of a peroxide functional group attached to a benzyldimethylsilyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldimethylsilyl peroxide can be synthesized through the reaction of benzyldimethylsilyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Formation of Benzyldimethylsilyl Chloride: This is achieved by reacting benzyl chloride with dimethylchlorosilane.
Peroxidation: The benzyldimethylsilyl chloride is then treated with hydrogen peroxide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peroxide group.
Chemical Reactions Analysis
Types of Reactions: Benzyldimethylsilyl peroxide undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often generating free radicals.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The benzyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzyldimethylsilyl group.
Major Products:
Oxidation: Free radicals or oxidized products such as alcohols or ketones.
Reduction: Alcohols or other reduced species.
Substitution: Compounds with substituted functional groups replacing the benzyldimethylsilyl moiety.
Scientific Research Applications
Benzyldimethylsilyl peroxide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing peroxide groups into organic molecules, facilitating the formation of various oxidized products.
Materials Science: The compound can be used in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s ability to generate free radicals may be explored for potential therapeutic uses.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzyldimethylsilyl peroxide primarily involves the cleavage of the peroxide bond to generate free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The free radicals can oxidize other molecules by abstracting hydrogen atoms or adding to double bonds.
Substitution: The free radicals can initiate substitution reactions by attacking nucleophilic sites on other molecules.
Molecular Targets and Pathways: The primary molecular targets are the chemical bonds in organic molecules that can be oxidized or substituted by the generated free radicals. The pathways involved include radical chain reactions, where the initial free radicals propagate the reaction by generating new radicals.
Comparison with Similar Compounds
Benzoyl Peroxide: Similar in having a peroxide group, but differs in the presence of a benzoyl group instead of a benzyldimethylsilyl group.
Dimethylphenylsilyl Peroxide: Similar in having a silyl peroxide structure, but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyldimethylsilyl peroxide is unique due to the presence of both a benzyl group and a dimethylsilyl group, which imparts distinct chemical properties
Properties
CAS No. |
58061-21-5 |
|---|---|
Molecular Formula |
C18H26O2Si2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
benzyl-[benzyl(dimethyl)silyl]peroxy-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,15-17-11-7-5-8-12-17)19-20-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI Key |
JCCUJZQFOSFCBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)OO[Si](C)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



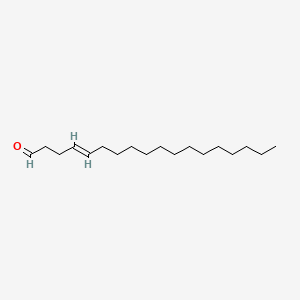
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

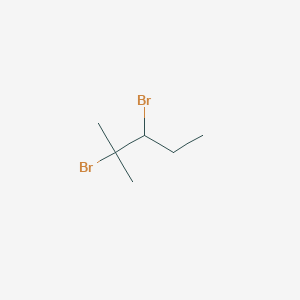
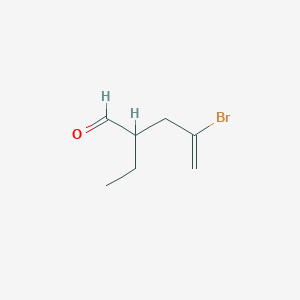




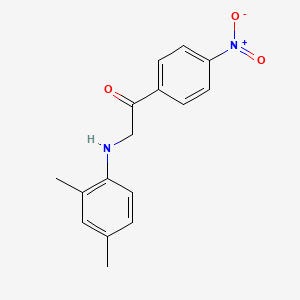
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
